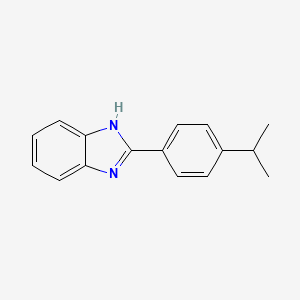

2-(4-isopropylphenyl)-1H-benzimidazole

Description

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C16H16N2/c1-11(2)12-7-9-13(10-8-12)16-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3,(H,17,18) |

InChI Key |

KZLWMCPIYIDTTK-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Physicochemical Properties

Key structural variations among benzimidazole derivatives arise from substituents on the phenyl ring or benzimidazole core. Below is a comparative analysis:

*Melting point reported for morpholine-ethyl-substituted analog (2b) .

Key Observations:

- Electron-Donating vs. This impacts solubility and reactivity in further functionalization .

- Melting Points: Derivatives with polar substituents (e.g., hydroxy, dimethylamino) exhibit higher melting points due to hydrogen bonding or dipole interactions. The isopropyl analog’s melting point (258–260°C) is intermediate, reflecting balanced van der Waals interactions .

Spectroscopic Characterization

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis of 2-(4-isopropylphenyl)-1H-benzimidazole traditionally involves the condensation of o-phenylenediamine with 4-isopropylbenzaldehyde under acidic conditions. This two-step process initiates with the formation of a Schiff base intermediate, followed by cyclization to yield the benzimidazole core.

Procedure :

- Schiff Base Formation : Equimolar quantities of o-phenylenediamine (1.08 g, 10 mmol) and 4-isopropylbenzaldehyde (1.48 g, 10 mmol) are refluxed in glacial acetic acid (20 mL) at 120°C for 6–8 hours.

- Cyclization : The reaction mixture is cooled, neutralized with aqueous sodium bicarbonate, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Purification : The crude product is recrystallized from ethanol to afford white crystalline this compound (Yield: 72–78%).

Optimization and Challenges

- Acid Selection : Glacial acetic acid is preferred due to its dual role as solvent and catalyst. Substitution with hydrochloric acid reduces yields (≤60%) due to side reactions.

- Temperature Control : Prolonged heating above 130°C promotes decomposition, while temperatures below 100°C result in incomplete cyclization.

Catalytic Methods Using Supported Gold Nanoparticles

Green Synthesis Approach

Recent advances leverage supported gold nanoparticles (AuNPs) to catalyze the oxidative cyclization of o-phenylenediamine and 4-isopropylbenzaldehyde, enhancing selectivity and reducing reaction times.

Procedure :

- Catalyst Preparation : AuNPs (1 wt%) are supported on CeO₂ via wet impregnation, followed by calcination at 400°C.

- Reaction : A mixture of o-phenylenediamine (10 mmol), 4-isopropylbenzaldehyde (10 mmol), and Au/CeO₂ (50 mg) in ethanol (15 mL) is stirred at 80°C under atmospheric oxygen for 3 hours.

- Workup : The catalyst is filtered, and the filtrate is concentrated. Recrystallization from methanol yields the product (Yield: 89–92%).

Advantages Over Classical Methods

- Selectivity : Au/CeO₂ suppresses N-alkylation side reactions, achieving >95% purity.

- Sustainability : Ethanol solvent and recyclable catalyst align with green chemistry principles.

One-Pot Synthesis Inspired by Industrial Protocols

Adaptation of Patent-Based Methodology

A one-pot method derived from sulfinyl-benzimidazole production (Patent US8962851B2) eliminates intermediate isolation, streamlining synthesis.

Procedure :

- Condensation : o-Phenylenediamine (10 mmol) and 4-isopropylbenzaldehyde (10 mmol) are stirred in methanol (20 mL) with sodium hydroxide (2 mmol) at 25°C for 2 hours.

- In-Situ Cyclization : The mixture is treated with aqueous hydrogen peroxide (30%, 5 mL) and stirred for an additional 4 hours.

- Isolation : The product precipitates upon cooling, is filtered, and washed with cold methanol (Yield: 80–85%).

Scalability and Industrial Relevance

- Reduced Steps : Combines Schiff base formation and cyclization in a single vessel, minimizing handling.

- Cost Efficiency : Methanol solvent and aqueous workup lower production costs.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Catalyst/Solvent | Yield | Purity |

|---|---|---|---|---|

| Classical Acid-Catalyzed | 120°C, 8 h | Glacial acetic acid | 72–78% | 90–92% |

| Au/CeO₂-Catalyzed | 80°C, 3 h, O₂ atmosphere | Au/CeO₂, ethanol | 89–92% | >95% |

| One-Pot | 25°C, 6 h | NaOH, methanol | 80–85% | 88–90% |

Key Observations :

Q & A

Q. What methodologies optimize benzimidazole formulations for topical delivery?

- Methodological Answer : Incorporate derivatives into cubosomal nanoparticles (e.g., using glyceryl monooleate) to enhance skin penetration. Characterize cubogels via dynamic light scattering (DLS) for particle size and Franz diffusion cells for release kinetics . Stability studies under varying pH and temperature ensure formulation robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.